1,2-Dichloro-3,3,3-trifluoropropene

描述

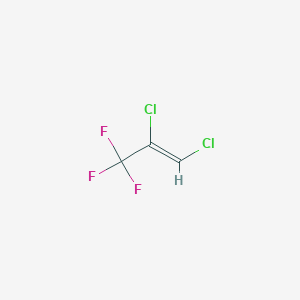

1,2-Dichloro-3,3,3-trifluoropropene is an organofluorine compound with the molecular formula C3HCl2F3. It is a colorless liquid with a boiling point of approximately 54°C and a density of 1.465 g/cm³ . This compound is notable for its applications in various industrial processes, particularly as an intermediate in the synthesis of other fluorinated compounds.

准备方法

1,2-Dichloro-3,3,3-trifluoropropene can be synthesized through several methods. One common approach involves the reaction of 1,2-dichloro-1-halogeno-3,3,3-trifluoropropane with a base in a liquid phase . The reaction typically employs inorganic bases such as alkaline metal alkoxides, carbonates of alkaline metals, or hydroxides of alkaline metals . Another method involves the fluorination of 1,1,1,2,3-pentachloropropane .

化学反应分析

1,2-Dichloro-3,3,3-trifluoropropene undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to replace the chlorine atoms.

Addition Reactions: The compound can participate in addition reactions due to the presence of the double bond.

Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s reactivity can be influenced by the presence of strong oxidizing or reducing agents.

Common reagents used in these reactions include antimony trifluoride and antimony pentachloride . Major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

Scientific Research Applications

-

Chemical Synthesis :

- Intermediate for Fluorinated Compounds : 1,2-Dichloro-3,3,3-trifluoropropene is primarily used as an intermediate in the synthesis of various fluorinated compounds. Its ability to undergo substitution and addition reactions makes it valuable in creating more complex molecules .

- Refrigerant Production : The compound serves as a precursor for the production of hydrofluorocarbons (HFCs) and hydrofluoroolefins (HFOs), which are used as refrigerants due to their lower global warming potential compared to traditional refrigerants .

-

Biological and Medicinal Applications :

- Pharmaceuticals : Derivatives of this compound are being explored for potential use in pharmaceuticals. The compound's unique structure allows for modifications that could lead to novel therapeutic agents .

- Agrochemicals : The compound's derivatives are also investigated for use in agrochemicals, providing potential solutions for pest control and crop protection.

Industrial Applications

- Production of Solvents : The compound is utilized in the manufacturing of solvents that are less harmful to the environment compared to traditional solvents. Its chemical stability and reactivity make it suitable for various industrial processes .

- Environmental Impact Studies :

Case Studies

-

Case Study 1: Refrigerant Development

In a study focusing on the development of new refrigerants, researchers demonstrated how this compound can be transformed into more environmentally friendly refrigerants with lower global warming potential. The synthesis involved a series of reactions that highlighted its role as an essential intermediate . -

Case Study 2: Pharmaceutical Applications

A recent investigation into the pharmaceutical applications of fluorinated compounds revealed promising results when using derivatives of this compound as precursors for new drug formulations targeting various diseases .

作用机制

The mechanism of action of 1,2-Dichloro-3,3,3-trifluoropropene involves its reactivity with various chemical agents. The compound’s molecular structure allows it to participate in substitution and addition reactions, which are crucial for its role as an intermediate in chemical synthesis. The specific molecular targets and pathways depend on the nature of the reactions it undergoes.

相似化合物的比较

1,2-Dichloro-3,3,3-trifluoropropene can be compared with similar compounds such as:

2-Chloro-3,3,3-trifluoropropene: Used in the synthesis of hydrofluoroolefins.

1-Chloro-3,3,3-trifluoropropene: Known for its applications as a refrigerant and foaming agent.

The uniqueness of this compound lies in its specific reactivity and the types of products it can form, making it a valuable intermediate in various chemical processes.

生物活性

1,2-Dichloro-3,3,3-trifluoropropene (CAS No. 431-27-6) is a fluorinated compound that has garnered attention for its potential applications and biological interactions. This article explores its biological activity, including its environmental impact, degradation pathways, and potential health effects.

This compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C₃HCl₂F₃ |

| Molecular Weight | 164.94 g/mol |

| Boiling Point | 53.7 °C |

| Melting Point | -109.2 °C |

| Density | 1.4653 g/cm³ |

These properties indicate that the compound is a volatile liquid at room temperature and has a significant density compared to water.

Environmental Impact and Degradation

Research indicates that this compound can be degraded by certain microbial strains. For instance, Pseudomonas sp. strain 273 has been shown to effectively degrade fluorinated alkanes, including compounds with carbon-fluorine bonds . This suggests that the compound may undergo bioremediation in contaminated environments.

Toxicological Studies

The toxicological profile of this compound indicates potential health risks associated with exposure:

Case Study 1: Microbial Degradation

A study involving Pseudomonas sp. strain 273 demonstrated the strain's ability to degrade various fluorinated hydrocarbons. The research highlighted the metabolic pathways utilized by the bacteria to break down carbon-fluorine bonds through oxygenolytic mechanisms. This finding is crucial for developing bioremediation strategies in environments contaminated with fluorinated compounds .

Case Study 2: Health Risk Assessment

A comprehensive risk assessment conducted by the EPA evaluated the potential health impacts of exposure to various chlorinated compounds, including this compound. The assessment concluded that while there are concerns regarding irritation and potential chronic effects, definitive long-term studies specifically addressing this compound are necessary for conclusive risk characterization .

属性

IUPAC Name |

(Z)-1,2-dichloro-3,3,3-trifluoroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HCl2F3/c4-1-2(5)3(6,7)8/h1H/b2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHJBJVPTRJNNIK-UPHRSURJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(F)(F)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C(/C(F)(F)F)\Cl)\Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HCl2F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the process described in the research paper for synthesizing 2-chloro-3,3,3-trifluoropropene?

A1: The research paper details a novel process for synthesizing 2-chloro-3,3,3-trifluoropropene starting from 1,2-dichloro-3,3,3-trifluoropropene []. This process involves a two-step reaction:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。